1-(5,5-dioxophenothiazin-10-yl)ethanone

Vue d'ensemble

Description

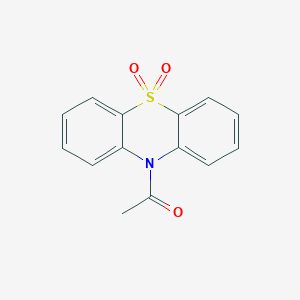

1-(5,5-dioxophenothiazin-10-yl)ethanone is a chemical compound with the molecular formula C14H11NO3S and a molecular weight of 273.3 g/mol . It is also known by its chemical name, 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethan-1-one . This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, agriculture, and industry.

Méthodes De Préparation

The synthesis of 1-(5,5-dioxophenothiazin-10-yl)ethanone can be achieved through several methods. One common method involves the oxidation of phenothiazine using oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or peracetic acid . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained. Another method involves the direct synthesis of phenothiazine dioxide using sulfuric acid and hydrogen peroxide under oxidative conditions . Industrial production methods may vary, but they generally follow similar principles of oxidation and controlled reaction conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

1-(5,5-dioxophenothiazin-10-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenothiazine derivatives with different functional groups.

Applications De Recherche Scientifique

1-(5,5-dioxophenothiazin-10-yl)ethanone has several scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . It is also employed in the synthesis of other phenothiazine derivatives, which have applications in various fields. In biology and medicine, phenothiazine derivatives are studied for their potential therapeutic properties, including antipsychotic, anti-inflammatory, and antimicrobial activities . Additionally, the compound is used in the dye industry as a precursor for organic dyes .

Mécanisme D'action

The mechanism of action of 1-(5,5-dioxophenothiazin-10-yl)ethanone involves its interaction with molecular targets and pathways in biological systems. Phenothiazine derivatives are known to interact with various receptors and enzymes, leading to their therapeutic effects. For example, they can inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The specific molecular targets and pathways involved may vary depending on the derivative and its intended application.

Comparaison Avec Des Composés Similaires

1-(5,5-dioxophenothiazin-10-yl)ethanone can be compared with other similar compounds, such as promethazine hydrochloride, thiazinamium, and promazine . These compounds share a similar phenothiazine core structure but differ in their functional groups and specific applications. For example, promethazine hydrochloride is commonly used as an antihistamine and antiemetic, while promazine is used as an antipsychotic . The uniqueness of this compound lies in its specific functional groups and its applications in analytical chemistry and dye synthesis.

Activité Biologique

1-(5,5-Dioxophenothiazin-10-yl)ethanone is a compound belonging to the phenothiazine class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H11NO3S

- Molecular Weight : 273.3 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Phenothiazine derivatives are known to exhibit activity against several types of receptors and enzymes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .

- Receptor Interaction : Similar to other phenothiazines, it may interact with neurotransmitter receptors, potentially influencing mood and behavior. This property is particularly relevant in the context of psychiatric disorders.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antitumor Activity

Phenothiazine derivatives are also recognized for their potential antitumor effects. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antioxidant Properties

The compound has shown antioxidant activity, which can protect cells from oxidative damage. This property is crucial in preventing chronic diseases linked to oxidative stress.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenothiazine derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Antitumor Mechanisms

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings were corroborated by flow cytometry analysis and caspase activity assays .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Promethazine | C17H20N2S | Antihistaminic, sedative |

| Thioridazine | C18H22ClN3S | Antipsychotic |

| This compound | C14H11NO3S | Antimicrobial, antitumor |

Propriétés

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10(16)15-11-6-2-4-8-13(11)19(17,18)14-9-5-3-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVGDZPNNRQUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323273 | |

| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-99-1 | |

| Record name | Phenothiazine, 5,5-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.